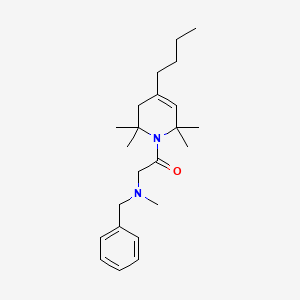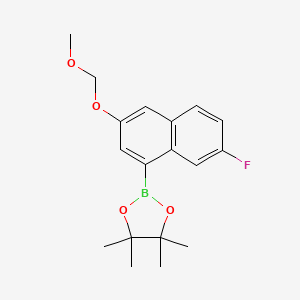![molecular formula C22H40N4O5 B13930816 Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate](/img/structure/B13930816.png)
Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a piperazine ring, and a tert-butyl ester group. Its molecular formula is C21H39N3O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of key intermediates, and final deprotection to yield the target compound. Common reagents used in the synthesis include tert-butyl chloroformate, piperazine, and morpholine derivatives. Reaction conditions may involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H40N4O5 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
tert-butyl 3-[[2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy]methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C22H40N4O5/c1-22(2,3)31-21(28)26-13-14-29-15-19(26)16-30-17-20(27)25-11-9-24(10-12-25)18-5-7-23(4)8-6-18/h18-19H,5-17H2,1-4H3 |
InChI Key |
FCUXBWAAEXHORJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1COCC(=O)N2CCN(CC2)C3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



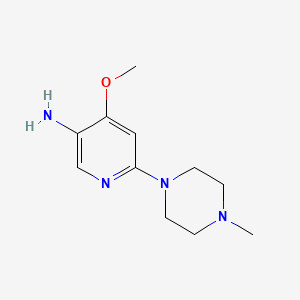
![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)
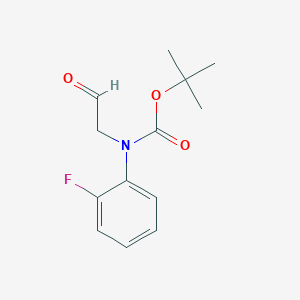
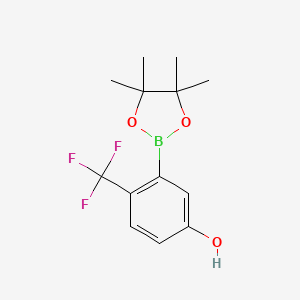

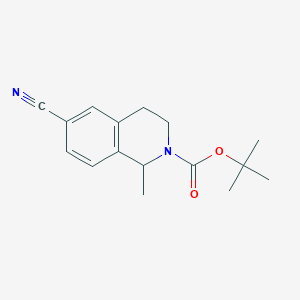
![Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)
